

A Comprehensive Technical Guide to 1-Cyclohexene-1-carboxylic Acid and Its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Cyclohexene-1-carboxylic acid**

Cat. No.: **B1209419**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Cyclohexene-1-carboxylic acid**, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its chemical identity, physical and spectroscopic properties, a representative synthesis protocol, and its emerging role in the development of novel therapeutic agents.

Chemical Identity and Synonyms

1-Cyclohexene-1-carboxylic acid is a cyclic unsaturated carboxylic acid. It is crucial for researchers to be familiar with its various synonyms to effectively search databases and literature. The compound is systematically named cyclohex-1-ene-1-carboxylic acid according to IUPAC nomenclature.^{[1][2]} A comprehensive list of its common and commercial synonyms is provided in Table 1.

Table 1: Synonyms and Identifiers for **1-Cyclohexene-1-carboxylic Acid**

Identifier Type	Identifier
Preferred IUPAC Name	cyclohex-1-ene-1-carboxylic acid[2]
Systematic IUPAC Name	1-Cyclohexene-1-carboxylic acid[1]
Common Synonyms	1-Cyclohexenecarboxylic acid[1][2], 3,4,5,6-Tetrahydrobenzoic Acid[1], Cyclohexenecarboxylic acid[1]
CAS Number	636-82-8[1][2]
Molecular Formula	C7H10O2[1][2]
Molecular Weight	126.15 g/mol [1]
InChI Key	NMEZJSUZQOPFE-UHFFFAOYSA-N[1][2]
SMILES	C1CCC(=CC1)C(=O)O[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **1-Cyclohexene-1-carboxylic acid** is essential for its application in research and development. These properties are summarized in Table 2.

Table 2: Physicochemical and Spectroscopic Properties of **1-Cyclohexene-1-carboxylic Acid**

Property	Value
Melting Point	35-39 °C[3]
Boiling Point	133-135 °C at 14 mmHg[3]
Density	1.101 g/mL at 25 °C[3]
Water Solubility	0.7 g/L at 20 °C[3]
Mass Spectrometry	Major peaks (m/z): 126, 108, 97, 81, 79, 67, 53, 41, 39
UV-Vis (Methanol)	λ_{max} : 218 nm
^{13}C NMR (CDCl_3 , δ)	21.6, 22.2, 25.1, 28.9, 128.9, 138.8, 172.9 ppm

Experimental Protocols: Synthesis of 1-Cyclohexene-1-carboxylic Acid

While several synthetic routes to **1-Cyclohexene-1-carboxylic acid** exist, a common and illustrative method involves the carboxylation of a cyclohexenyl Grignard reagent. The following is a representative, detailed protocol for this synthesis.

Synthesis of 1-Cyclohexene-1-carboxylic Acid via Grignard Reaction

This procedure involves two main steps: the formation of the Grignard reagent from 1-bromocyclohexene and its subsequent reaction with carbon dioxide.

Materials:

- 1-bromocyclohexene
- Magnesium turnings
- Anhydrous diethyl ether
- Dry ice (solid carbon dioxide)

- Hydrochloric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate
- Iodine crystal (as an initiator)

Instrumentation:

- Three-necked round-bottom flask
- Reflux condenser with a drying tube (calcium chloride)
- Addition funnel
- Magnetic stirrer with a stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:**Part A: Preparation of Cyclohexenylmagnesium Bromide (Grignard Reagent)**

- All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).
- Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.
- Add anhydrous diethyl ether to the flask to just cover the magnesium turnings.
- Dissolve 1-bromocyclohexene (1.0 equivalent) in anhydrous diethyl ether in the addition funnel.

- Add a small portion of the 1-bromocyclohexene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.
- Once the reaction has initiated, add the remaining 1-bromocyclohexene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Carboxylation of the Grignard Reagent

- Cool the Grignard reagent solution to 0 °C in an ice bath.
- In a separate beaker, crush a sufficient quantity of dry ice.
- Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.
- Allow the mixture to warm to room temperature as the excess dry ice sublimes.
- Once the mixture has reached room temperature, cautiously add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
- Separate the aqueous layer containing the sodium 1-cyclohexene-1-carboxylate.
- Acidify the aqueous layer with concentrated hydrochloric acid until the solution is acidic to litmus paper, which will precipitate the **1-Cyclohexene-1-carboxylic acid**.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

- The crude product can be further purified by recrystallization from a suitable solvent such as hexane or by distillation under reduced pressure.

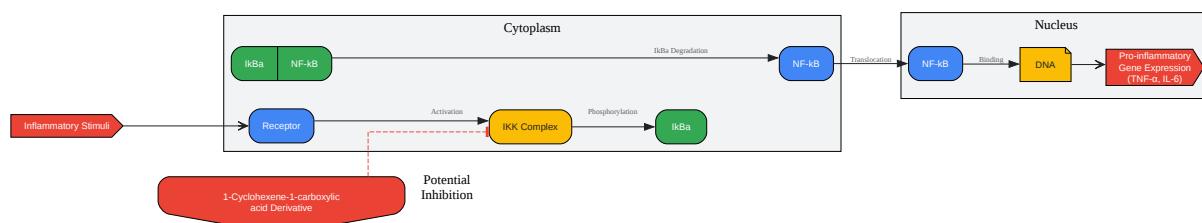
Applications in Drug Development and Biological Activity

1-Cyclohexene-1-carboxylic acid itself has limited documented biological activity. However, its derivatives are a subject of growing interest in medicinal chemistry due to their potential therapeutic applications.

Anti-inflammatory and Antiproliferative Activity

Recent studies have demonstrated that amidrazone derivatives of **1-Cyclohexene-1-carboxylic acid** possess significant anti-inflammatory and antiproliferative properties. In cellular assays, these compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF- α and IL-6.^{[4][5]} This suggests that the **1-cyclohexene-1-carboxylic acid** scaffold could be a valuable starting point for the development of novel anti-inflammatory drugs.

Enzyme Inhibition

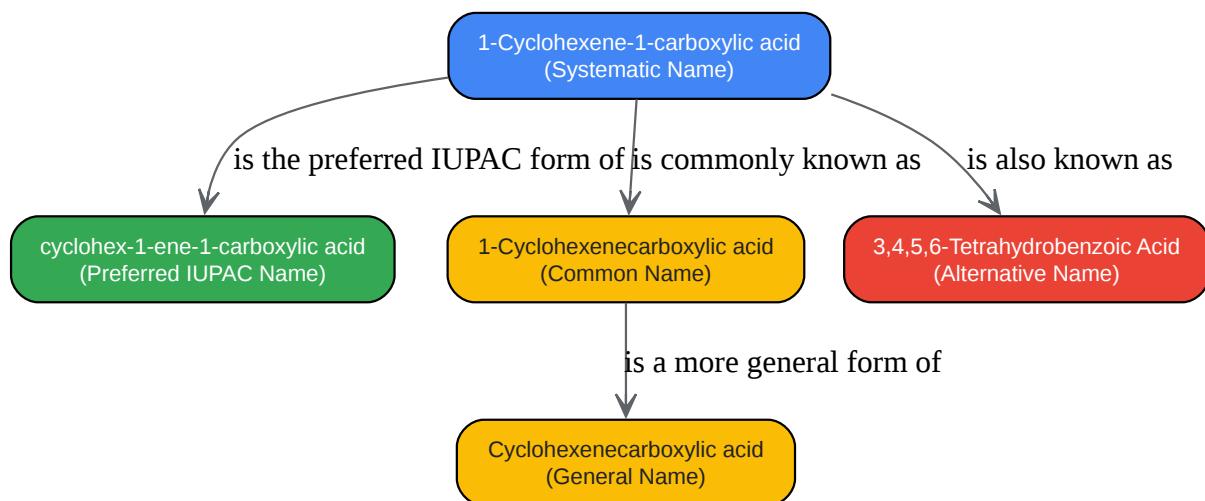

Derivatives of cyclohex-1-ene carboxylic acids have been synthesized and evaluated as inhibitors of human 5-alpha reductase, an enzyme implicated in benign prostatic hyperplasia.^[6] These findings highlight the potential of this chemical scaffold in designing enzyme inhibitors for various therapeutic targets.

Signaling Pathway Modulation

The anti-inflammatory effects of **1-Cyclohexene-1-carboxylic acid** derivatives are believed to be mediated, at least in part, through the modulation of key inflammatory signaling pathways. While the precise mechanisms are still under investigation, evidence points towards the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF- κ B pathway is a central regulator of inflammation. In response to inflammatory stimuli, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This allows the NF- κ B dimer (typically p50/p65) to

translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF- α and IL-6. Derivatives of **1-Cyclohexene-1-carboxylic acid** may exert their anti-inflammatory effects by interfering with one or more steps in this cascade.



[Click to download full resolution via product page](#)

Caption: Potential mechanism of NF-κB pathway inhibition.

Logical Relationship of Synonyms

The various names for **1-Cyclohexene-1-carboxylic acid** can be organized to show their relationships, from the systematic IUPAC name to more common and historical synonyms.

[Click to download full resolution via product page](#)

Caption: Hierarchy of names for **1-Cyclohexene-1-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Show how cyclohexanecarboxylic acid could be synthesized from cyclohexane.. [askfilo.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Inhibiting NF- κ B Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Grignard Reactions with Gaseous CO₂ and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Cyclohexene-1-carboxylic Acid and Its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209419#synonyms-for-1-cyclohexene-1-carboxylic-acid-e-g-3-4-5-6-tetrahydrobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com